3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid 3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid Dihydroferulic acid 4-sulfate belongs to the class of organic compounds known as phenylsulfates. Phenylsulfates are compounds containing a sulfuric acid group conjugated to a phenyl group. Dihydroferulic acid 4-sulfate is considered to be a practically insoluble (in water) and relatively neutral molecule. Dihydroferulic acid 4-sulfate has been detected in multiple biofluids, such as urine and blood. Within the cell, dihydroferulic acid 4-sulfate is primarily located in the cytoplasm.
Brand Name: Vulcanchem
CAS No.: 86321-33-7
VCID: VC20797615
InChI: InChI=1S/C10H12O7S/c1-16-9-6-7(3-5-10(11)12)2-4-8(9)17-18(13,14)15/h2,4,6H,3,5H2,1H3,(H,11,12)(H,13,14,15)
SMILES: COC1=C(C=CC(=C1)CCC(=O)O)OS(=O)(=O)O
Molecular Formula: C10H12O7S
Molecular Weight: 276.26 g/mol

3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid

CAS No.: 86321-33-7

Cat. No.: VC20797615

Molecular Formula: C10H12O7S

Molecular Weight: 276.26 g/mol

* For research use only. Not for human or veterinary use.

3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid - 86321-33-7

Specification

Description Dihydroferulic acid 4-sulfate belongs to the class of organic compounds known as phenylsulfates. Phenylsulfates are compounds containing a sulfuric acid group conjugated to a phenyl group. Dihydroferulic acid 4-sulfate is considered to be a practically insoluble (in water) and relatively neutral molecule. Dihydroferulic acid 4-sulfate has been detected in multiple biofluids, such as urine and blood. Within the cell, dihydroferulic acid 4-sulfate is primarily located in the cytoplasm.
CAS No. 86321-33-7
Molecular Formula C10H12O7S
Molecular Weight 276.26 g/mol
IUPAC Name 3-(3-methoxy-4-sulfooxyphenyl)propanoic acid
Standard InChI InChI=1S/C10H12O7S/c1-16-9-6-7(3-5-10(11)12)2-4-8(9)17-18(13,14)15/h2,4,6H,3,5H2,1H3,(H,11,12)(H,13,14,15)
Standard InChI Key UMCDODPBPQMWQP-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)CCC(=O)O)OS(=O)(=O)O
Canonical SMILES COC1=C(C=CC(=C1)CCC(=O)O)OS(=O)(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator